molecular formula C9H7ClN2S B6308406 2-Aminobenzo[b]thiophene-3-carbonitrile HCl CAS No. 350228-35-2

2-Aminobenzo[b]thiophene-3-carbonitrile HCl

Cat. No.: B6308406
CAS No.: 350228-35-2
M. Wt: 210.68 g/mol
InChI Key: VBVMNRUHGUGZRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminobenzo[b]thiophene-3-carbonitrile hydrochloride is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse biological activities. This compound is a member of the benzo[b]thiophene family, which is known for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminobenzo[b]thiophene-3-carbonitrile hydrochloride can be achieved through various methods. One common method involves the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds. This method uses 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C, providing rapid access to 3-aminobenzo[b]thiophenes in 58–96% yield .

Industrial Production Methods

Industrial production methods for this compound typically involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Aminobenzo[b]thiophene-3-carbonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

2-Aminobenzo[b]thiophene-3-carbonitrile hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis

Mechanism of Action

The mechanism of action of 2-Aminobenzo[b]thiophene-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Aminobenzo[b]thiophene-3-carbonitrile hydrochloride include:

  • 2-Thiophenecarbonitrile
  • 3-Aminobenzo[b]thiophene
  • 2-Aminothiophene derivatives

Uniqueness

What sets 2-Aminobenzo[b]thiophene-3-carbonitrile hydrochloride apart from these similar compounds is its unique combination of an amino group and a nitrile group on the benzo[b]thiophene scaffold. This unique structure contributes to its diverse biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-amino-1-benzothiophene-3-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2S.ClH/c10-5-7-6-3-1-2-4-8(6)12-9(7)11;/h1-4H,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVMNRUHGUGZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)N)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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